![molecular formula C17H20BNO2 B2462342 {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 2377587-59-0](/img/structure/B2462342.png)

{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

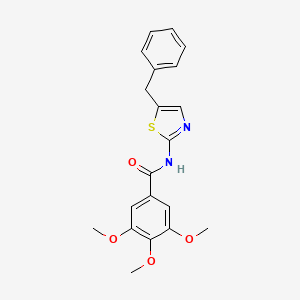

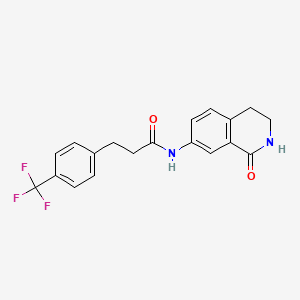

“{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid” is a chemical compound with the CAS Number: 2377587-59-0. Its molecular weight is 281.16 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis

The compound “{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid” has a molecular weight of 281.16 . It is stored in refrigerated conditions .Applications De Recherche Scientifique

- PPMPB has been investigated for its potential as an antiproliferative agent against cancer cells . Its unique structure, combining a phenylboronic acid moiety with a pyrrolidine ring, offers opportunities for targeted drug design.

- The nonlinear optical (NLO) properties of PPMPB have been investigated . These properties make it relevant for designing optical devices, sensors, and photonic materials.

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

These applications highlight the versatility and potential impact of 4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl boronic acid in scientific research. If you’d like more details on any specific area, feel free to ask! 😊

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The mode of action of {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

It’s known that boronic acids play a crucial role in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity .

Result of Action

As a boronic acid, it’s likely to be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Action Environment

The action of {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid can be influenced by environmental factors. For instance, it’s recommended to store boronic acids in a refrigerated, inert atmosphere . This suggests that temperature and exposure to reactive gases could potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

[4-[phenyl(pyrrolidin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c20-18(21)16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17,20-21H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUWHFOJIGKLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCCC3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)

![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)